(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine
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Overview
Description
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine is an organic compound that features both an indole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine typically involves the condensation of 1H-indole-3-carbaldehyde with naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. Common solvents used in this reaction include ethanol or methanol, and the reaction is often performed at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary amines.
Scientific Research Applications
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activity.
Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Naphthalene derivatives: Compounds containing the naphthalene ring, which are used in various industrial applications.
Uniqueness
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The combination of indole and naphthalene moieties also provides a versatile scaffold for further functionalization and application in different fields.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-naphthalen-1-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-16-14(6-1)7-5-11-19(16)21-13-15-12-20-18-10-4-3-9-17(15)18/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGWEJBHUIBHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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